molecular formula C10H7Cl2NO B1628852 6-Chloro-2-(chloromethyl)-4(1H)-quinolinone CAS No. 946784-67-4

6-Chloro-2-(chloromethyl)-4(1H)-quinolinone

Cat. No. B1628852
M. Wt: 228.07 g/mol
InChI Key: SDQWGYBBKOOUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(chloromethyl)-4(1H)-quinolinone (CMQ) is an organochlorine compound that has a wide range of applications in scientific research. It is used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology. CMQ is a widely studied compound due to its unique properties and potential applications in a range of scientific fields.

Scientific Research Applications

Corrosion Inhibition

6-Chloro-2-(chloromethyl)-4(1H)-quinolinone and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 5-(chloromethyl)-8-quinolinol hydrochloride (a compound closely related to 6-Chloro-2-(chloromethyl)-4(1H)-quinolinone) demonstrated a significant inhibition effect on carbon steel corrosion in hydrochloric acid solutions. The compound acts as a mixed type inhibitor and forms a protective film on the metallic surface. This application is valuable in industrial contexts where corrosion of materials is a concern (Faydy et al., 2016).

Anticancer Activity

Compounds derived from 6-Chloro-2-(chloromethyl)-4(1H)-quinolinone have been explored for their anticancer properties. For example, certain quinolone derivatives have shown promising anticancer activity in vitro (Li et al., 2010). Additionally, platinum(II) complexes involving quinolinone derivatives have demonstrated significant anticancer potential in human fibroblasts and carcinoma cell lines (Živković et al., 2018).

Antimicrobial Activity

Research has also focused on the synthesis of quinolinone derivatives for their antimicrobial properties. For instance, metal chelates of 5-(4-methyl piperazinyl methylene)-8-hydroxy quinoline, a derivative, have been studied for antimicrobial activities (Patel & Vohra, 2006).

Bioimaging Applications

Quinazolinone-based fluorescent dyes, derived from the 6-Chloro-2-(chloromethyl)-4(1H)-quinolinone structure, have been developed for bioimaging purposes. These dyes exhibit solvatochromic fluorescence and are applicable for both one-photon and two-photon bioimaging, demonstrating their potential in biological and medical imaging (Liu et al., 2019).

properties

IUPAC Name

6-chloro-2-(chloromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-5-7-4-10(14)8-3-6(12)1-2-9(8)13-7/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQWGYBBKOOUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589829
Record name 6-Chloro-2-(chloromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(chloromethyl)-4(1H)-quinolinone

CAS RN

946784-67-4
Record name 6-Chloro-2-(chloromethyl)-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946784-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(chloromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(chloromethyl)-4(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(chloromethyl)-4(1H)-quinolinone
Reactant of Route 3
6-Chloro-2-(chloromethyl)-4(1H)-quinolinone
Reactant of Route 4
6-Chloro-2-(chloromethyl)-4(1H)-quinolinone
Reactant of Route 5
6-Chloro-2-(chloromethyl)-4(1H)-quinolinone
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-(chloromethyl)-4(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.